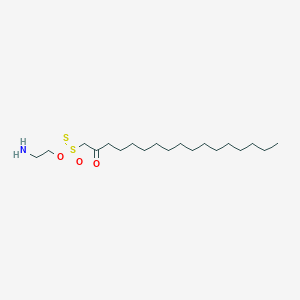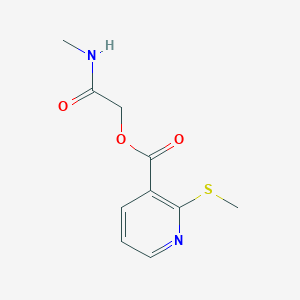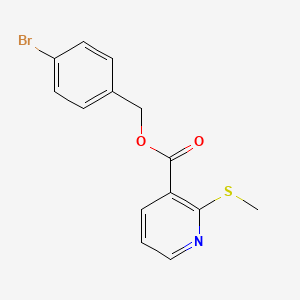![molecular formula C17H16N2O3S B13356129 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380552-97-6](/img/structure/B13356129.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of indoline derivatives with nicotinic acid derivatives. One common method involves the use of a click reaction between substituted N-propargylated benzimidazole derivatives and in situ formed substituted 2-azido-1-(indolin-1-yl)ethanone derivatives . The reaction is carried out under moderate to good yields and confirmed using techniques such as 1D, 2D-NMR, FTIR, and HRMS.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and α-glucosidase inhibitory activities.
Medicine: Potential neuroprotective agent for the treatment of ischemic stroke.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit α-glucosidase inhibitory activity by binding to the active site of the enzyme and preventing the breakdown of carbohydrates . Additionally, its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds have similar structural features and exhibit antimicrobial and α-glucosidase inhibitory activities.
Oxoindolin-2-one derivatives:
Uniqueness
2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of indoline and nicotinate moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit α-glucosidase and provide neuroprotective effects makes it a promising candidate for further research and development.
Propiedades
Número CAS |
380552-97-6 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-23-16-13(6-4-9-18-16)17(21)22-11-15(20)19-10-8-12-5-2-3-7-14(12)19/h2-7,9H,8,10-11H2,1H3 |
Clave InChI |
BNJYDZZZSHUVEX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Solubilidad |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
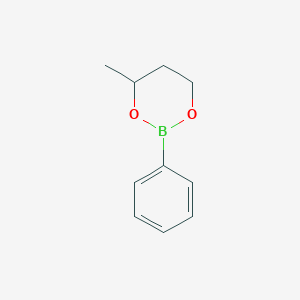
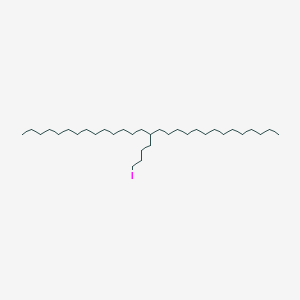
![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)
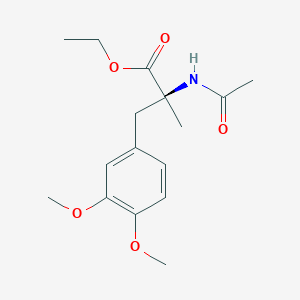
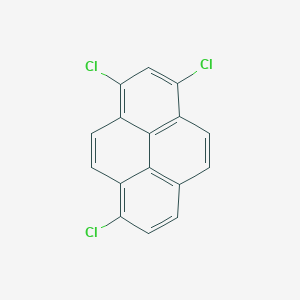

![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
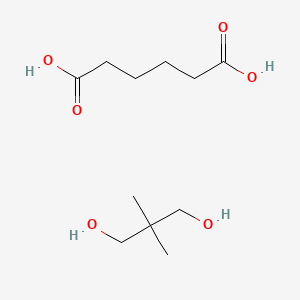
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)
